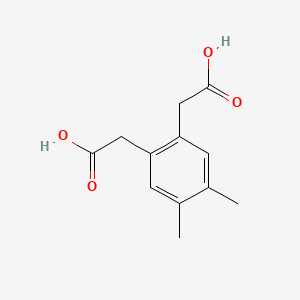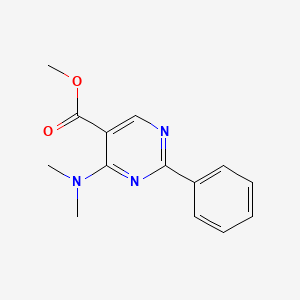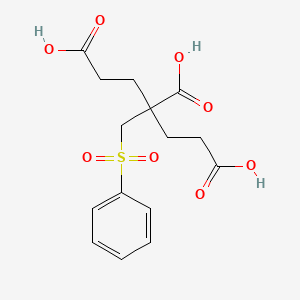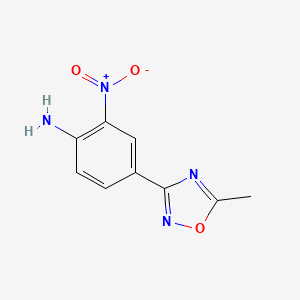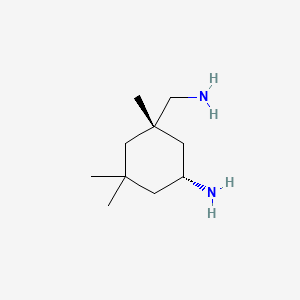
cis-Isophoronediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Isophoronediamine: is a cycloaliphatic diamine with the chemical formula C10H22N2. It is a colorless to yellow liquid with a slight amine odor. This compound is a stereoisomer of isophoronediamine, which exists in both cis- and trans- configurations. The unique structure of this compound, featuring a multistage alkyl-substituted cyclohexane ring with amino groups, makes it a valuable compound in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Isophoronediamine is typically synthesized through the aminating hydrogenation of isophoronenitrile in the presence of ammonia, hydrogen, and a catalyst. The reaction occurs in two temperature steps: initially at 10° to 90°C and then at above 90° to 150°C, with a temperature difference of at least 30°C between the two steps. The cis/trans ratio can be influenced by adjusting the temperature of the first step .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of cobalt metal catalysts and anhydrous methanol. The reaction is carried out under high pressure (3 to 8 MPa) and elevated temperatures (up to 120°C) to achieve high yields and conversion efficiency .
Chemical Reactions Analysis
Types of Reactions: cis-Isophoronediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
cis-Isophoronediamine has a wide range of applications in scientific research, including:
Biology: It is used in the synthesis of biologically active compounds and as a building block for various pharmaceuticals.
Medicine: It is involved in the development of drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Mechanism of Action
The mechanism of action of cis-Isophoronediamine involves its interaction with various molecular targets and pathways. As a curing agent for epoxy resins, it reacts with the epoxy groups to form cross-linked polymer networks, enhancing the mechanical strength and thermal stability of the resulting materials. The amino groups in this compound play a crucial role in these reactions, facilitating the formation of strong covalent bonds with the epoxy groups .
Comparison with Similar Compounds
cis-Isophoronediamine is unique compared to other similar compounds due to its cycloaliphatic structure and the presence of amino groups with different reactivity. Similar compounds include:
- 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC)
- m-Xylylenediamine (MXDA)
- 4,4’-Diaminodicyclohexylmethane (PACM)
- Diaminocyclohexane (DCH-99)
These compounds also serve as curing agents for epoxy resins but differ in their chemical structure and reactivity. This compound offers advantages such as improved UV stability and lower yellowing tendency, making it a preferred choice in applications where these properties are critical .
Properties
CAS No. |
71954-30-8 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
(1R,3S)-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/t8-,10-/m1/s1 |
InChI Key |
RNLHGQLZWXBQNY-PSASIEDQSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H](CC(C1)(C)C)N)CN |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12928846.png)

![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12928868.png)

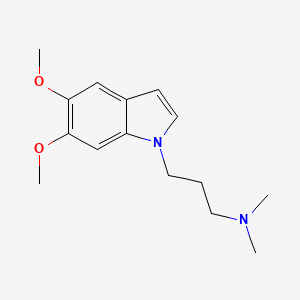
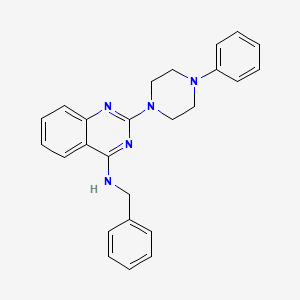

![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12928888.png)
